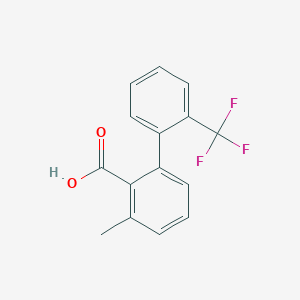

6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-methyl-6-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-9-5-4-7-11(13(9)14(19)20)10-6-2-3-8-12(10)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQMOCVIZXLKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691119 | |

| Record name | 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261888-13-4 | |

| Record name | 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a methyl group and a trifluoromethyl group. These functional groups enhance its lipophilicity and potential biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interactions with intracellular biomolecules.

Key Mechanisms:

- Enzyme Interaction: The benzoic acid moiety can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function.

- Cell Signaling Modulation: The compound may influence cellular signaling pathways, leading to various biological effects depending on the target involved .

Biological Evaluations

Research has demonstrated that this compound exhibits significant biological activities, particularly in cancer research.

Case Studies

- Antitumor Activity:

- Cell Cycle Analysis:

- Inhibition of PI3K Pathway:

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful.

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid | Enzyme inhibition and cellular signaling modulation | Antitumor effects observed |

| 6-Methyl-2-(4-trifluoromethylphenyl)benzoic acid | Lipophilicity enhancing penetration | Inhibition of PI3K pathway |

| This compound | Potential enzyme interaction and apoptosis induction | Antiproliferative effects in cancer cells |

Research Findings

Recent studies have highlighted the potential of fluorinated compounds in drug development. The presence of fluorine atoms often correlates with increased metabolic stability and bioavailability .

Notable Findings:

- In vivo Studies: Research indicates that compounds similar to this compound can significantly reduce tumor growth in animal models, reinforcing their potential as anticancer agents .

- Cytotoxicity Assessments: Compounds in this class have been tested for cytotoxicity, showing no significant cytotoxic effects at concentrations up to 100 µM, which is promising for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid has been identified as a potential pharmacological agent due to its ability to bind to Peroxisome Proliferator-Activated Receptors (PPARs). These receptors play a crucial role in regulating fatty acid storage and glucose metabolism, making this compound significant for treating conditions such as:

- Dyslipidemia

- Hyperlipidemia

- Obesity

- Type 1 and Type 2 Diabetes

- Cardiovascular diseases

Table 1: Conditions Targeted by PPAR Activation

| Condition | Mechanism of Action |

|---|---|

| Dyslipidemia | Modulation of lipid metabolism |

| Hyperlipidemia | Reduction of triglyceride levels |

| Obesity | Regulation of energy homeostasis |

| Type 1 Diabetes | Improvement in insulin sensitivity |

| Cardiovascular Diseases | Anti-inflammatory effects |

Case Study: PPAR Agonists

Research has shown that compounds similar to this compound exhibit significant PPAR agonistic activity. For instance, studies on benzoic acid derivatives have demonstrated their efficacy in reducing blood glucose levels and improving lipid profiles in diabetic models .

Synthesis and Chemical Reactions

Synthetic Routes:

The synthesis of this compound can be achieved through various chemical reactions, including:

- Condensation Reactions: Utilizing polyphosphoric acid at elevated temperatures.

- Functionalization: Introducing the trifluoromethyl group via electrophilic aromatic substitution.

Table 2: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Condensation with PPA | 140°C for 3 hours | 31% |

| Electrophilic substitution | Room temperature with electrophile | Variable |

Material Science Applications

Polymer Chemistry:

The incorporation of trifluoromethyl groups into polymers has been shown to enhance their thermal stability and chemical resistance. Compounds like this compound are explored as additives in the formulation of high-performance materials.

Case Study: Fluorinated Polymers

Fluorinated polymers, which include trifluoromethyl-substituted compounds, have been evaluated for their applications in coatings, adhesives, and sealants due to their superior properties such as low surface energy and high hydrophobicity .

Environmental Considerations

While the applications of this compound are promising, it is essential to consider its environmental impact. The persistence of fluorinated compounds in the environment raises concerns regarding bioaccumulation and toxicity.

Table 3: Environmental Impact Assessment

| Property | Assessment Method | Findings |

|---|---|---|

| Bioaccumulation Potential | Laboratory studies | Moderate |

| Toxicity to Aquatic Life | Ecotoxicological testing | Low to moderate |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-methyl-2-(2-trifluoromethylphenyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Properties of Selected Benzoic Acid Derivatives

Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Acidity The trifluoromethyl group in this compound is strongly electron-withdrawing, lowering the pKa of the carboxylic acid group compared to non-fluorinated analogs. This contrasts with 2-methoxy-6-(trifluoromethyl)benzoic acid, where the methoxy group donates electrons, partially counteracting the CF₃ group’s effect . 2-Fluoro-6-(trifluoromethyl)benzoic acid exhibits even higher acidity due to fluorine’s electronegativity, making it suitable for reactions requiring strong acid catalysts .

Biological and Sensing Applications

- Substituent position (ortho vs. para/meta) significantly impacts biosensor recognition. Studies show ortho-substituted benzoic acids (e.g., 6-methyl-2-(2-CF₃-phenyl)) may have reduced binding affinity in biosensor systems compared to para-substituted analogs due to steric hindrance .

- The thiophene core in 6-methylbenzo[b]thiophene-2-carboxylic acid introduces conjugation effects, enhancing luminescence in metal complexes, unlike purely aromatic benzoic acids .

Thermal and Complexation Behavior Trifluoromethyl groups stabilize metal-ligand complexes via inductive effects. For example, lanthanide complexes of 6-methyl-2-(2-CF₃-phenyl)benzoic acid may exhibit higher thermal stability than those with methoxy or hydroxy substituents . 2-(3-Fluoro-6-methylbenzoyl)benzoic acid’s benzoyl group facilitates π-π stacking in polymeric materials, a property less pronounced in simpler benzoic acids .

Synthetic Considerations

- The trifluoromethyl group in 6-methyl-2-(2-CF₃-phenyl)benzoic acid requires specialized fluorination techniques (e.g., Sandmeyer reaction or direct fluorination), whereas methoxy or methyl analogs are synthesized via nucleophilic substitution or Friedel-Crafts alkylation .

Preparation Methods

Protection and Condensation Approach (Adapted from CN112409201A)

This method involves a multi-step sequence:

Step 1: Protection Reaction

- The starting compound (e.g., 2-(4-trifluoromethyl)phenethyl alcohol) undergoes a protection reaction with a protective reagent such as p-methylbenzenesulfonyl chloride to form a protected intermediate.

- Reaction conditions: Controlled temperature (40-80 °C for dissolution, crystallization at 20-30 °C) and solvent choice (ethyl acetate, n-heptane, toluene, etc.) are critical for purity and yield.

- Crystallization optimization removes meta-isomer and disubstituted impurities effectively.

Step 2: Condensation Reaction

- The protected intermediate condenses with methyl 5-aminosalicylate in the presence of bases like triethylamine.

- The reaction is typically conducted under mild heating (40-60 °C) to facilitate coupling.

- The crude product is then salted with inorganic acids (e.g., sulfuric acid) to improve crystallization and purity.

Step 3: Hydrolysis

- The methyl ester intermediate undergoes hydrolysis under acidic conditions (sulfuric acid) at 60-100 °C (preferably 80-85 °C) with nitrogen bubbling to yield the target acid.

- This step ensures complete conversion and high purity of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid.

- High yield and purity due to effective impurity control.

- Use of specific protective groups and optimized crystallization conditions.

- Suitable for scale-up and industrial application.

| Step | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Protection | p-methylbenzenesulfonyl chloride, 40-80 °C, solvents | Protect hydroxyl group |

| 2 | Condensation | Methyl 5-aminosalicylate, triethylamine, 40-60 °C | Form biphenyl ester intermediate |

| 3 | Hydrolysis | Sulfuric acid, 80-85 °C, N2 bubbling | Convert ester to carboxylic acid |

Acylation and Halogenation Route (Adapted from CN107417518A)

This approach synthesizes trifluoromethylbenzoic acids, including ortho-substituted analogs, through a sequence involving acylation, chlorination, fluorination, and hydrolysis:

Step 1: Acylation

- Starting from methyl-substituted benzoic acids (e.g., p-methylbenzoic acid), acylation with thionyl chloride produces methyl benzoyl chloride derivatives.

- Conditions: 10-110 °C (preferably 60-100 °C), catalysts like DMF or pyridine (50-5000 ppm), reaction time 3-4 hours.

Step 2: Photochemical Chlorination

- The benzoyl chloride intermediate is subjected to light-induced chlorination with chlorine gas.

- Chlorine is passed through at controlled rates (0.5-2 g/min), with reaction completion over 12 hours.

- This step introduces trichloromethyl groups ortho to the acyl chloride.

Step 3: Fluorination

- The trichloromethyl chlorobenzoyl chloride intermediate is fluorinated using hydrogen fluoride to yield trifluoromethylbenzoyl fluoride derivatives.

Step 4: Hydrolysis

- Final hydrolysis converts the acyl fluoride to the trifluoromethylbenzoic acid.

- Uses inexpensive and readily available raw materials.

- High product yield and purity.

- Process suitable for industrial scale due to simple technical steps.

| Step | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Acylation | Thionyl chloride, DMF/pyridine catalyst, 60-100 °C | Form benzoyl chloride |

| 2 | Photochemical Chlorination | Chlorine gas, light, 12 h, controlled flow rate | Introduce trichloromethyl group |

| 3 | Fluorination | Hydrogen fluoride | Convert trichloromethyl to trifluoromethyl |

| 4 | Hydrolysis | Water, acidic conditions | Form trifluoromethylbenzoic acid |

Comparative Analysis of Methods

| Feature | Protection & Condensation Method | Acylation & Halogenation Method |

|---|---|---|

| Starting Materials | 2-(4-trifluoromethyl)phenethyl alcohol, methyl 5-aminosalicylate | Methyl-substituted benzoic acids |

| Key Reactions | Protection, condensation, hydrolysis | Acylation, photochemical chlorination, fluorination, hydrolysis |

| Reaction Conditions | Mild to moderate temperatures, base catalysis | Elevated temperatures, photochemical step |

| Purity and Yield | High purity and yield due to impurity control | High yield, suitable for industrial scale |

| Industrial Applicability | Suitable with optimized crystallization | Simple technical process, cost-effective |

Research Findings and Optimization Notes

- Use of specific protective groups (e.g., p-methylbenzenesulfonyl) significantly reduces meta-isomer and disubstituted impurities during synthesis.

- Crystallization temperature control (dissolution at 50-60 °C, crystallization at 20-30 °C) is critical for maximizing purity and yield.

- Hydrolysis under nitrogen atmosphere prevents oxidation and side reactions, improving product quality.

- Photochemical chlorination requires precise control of chlorine flow and light exposure to avoid over-chlorination.

- Catalysts such as DMF and pyridine in acylation improve reaction rates and selectivity.

Summary Table of Preparation Methods

| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Protection & Condensation | Protection → Condensation → Hydrolysis | High (>85%) | High (>98%) | High purity, impurity control | Multi-step, requires protective reagents |

| Acylation & Halogenation | Acylation → Chlorination → Fluorination → Hydrolysis | High (~90%) | High (>95%) | Cost-effective, scalable | Requires photochemical setup, hazardous reagents |

Q & A

Q. What are the optimal synthetic routes for 6-methyl-2-(2-trifluoromethylphenyl)benzoic acid, and how can purity be ensured post-synthesis?

A common approach involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the trifluoromethylphenyl group to the benzoic acid backbone. For example, triazine-based intermediates (e.g., 3-[[4-substituted-triazin-2-yl]amino]benzoic acid derivatives) can be synthesized under controlled temperatures (e.g., 45°C) to achieve high yields . Post-synthesis, purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel with gradient elution) is critical. Analytical validation using LC-MS or NMR ensures purity (>95%) and structural confirmation .

Q. What analytical techniques are recommended for characterizing this compound’s structural and electronic properties?

- Mass Spectrometry (MS): Electron ionization (EI) or high-resolution MS can confirm molecular weight (e.g., C₁₅H₁₁F₃O₂) and fragmentation patterns .

- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆) resolve methyl, trifluoromethyl, and aromatic proton environments.

- Infrared (IR) Spectroscopy: Identifies carboxylic acid (-COOH) and C-F stretches (~1100–1250 cm⁻¹).

Cross-referencing with computational predictions (e.g., DFT-optimized geometries) enhances accuracy .

Q. How should researchers handle safety and toxicity concerns during experimentation?

While direct toxicity data for this compound is limited, benzoic acid derivatives (e.g., sodium benzoate) show low acute toxicity but may cause irritation at high concentrations. Use fume hoods for synthesis, wear PPE (gloves, lab coats), and avoid inhalation of fine powders. Toxicity screening (e.g., Ames test for mutagenicity) is recommended for biological applications .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinity in drug discovery?

Density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP functional) accurately models thermochemical properties, such as bond dissociation energies and electron distribution. For instance, DFT calculations can predict the acidic dissociation constant (pKa) of the carboxylic group or interactions with biological targets (e.g., enzyme active sites). Basis sets like 6-311++G(d,p) and solvent models (e.g., PCM) improve accuracy .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

- Multi-technique validation: Combine NMR, MS, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, unexpected byproducts may arise from trifluoromethyl group hydrolysis, detectable via LC-MS .

- Reaction monitoring: Use in-situ techniques like FT-IR or HPLC to track intermediate formation. Adjust reaction conditions (e.g., temperature, catalyst loading) iteratively .

Q. How do substituents (methyl, trifluoromethyl) influence the compound’s physicochemical properties?

The methyl group enhances lipophilicity, while the electron-withdrawing trifluoromethyl group stabilizes the aromatic ring and lowers electron density. Experimental approaches:

- LogP measurement: Compare octanol/water partitioning via shake-flask method.

- Electronic effects: UV-Vis spectroscopy or cyclic voltammetry quantifies substituent impact on HOMO-LUMO gaps.

Computational studies (DFT) correlate substituent effects with properties like solubility or metabolic stability .

Q. What advanced methodologies quantify this compound in complex matrices (e.g., biological samples)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.